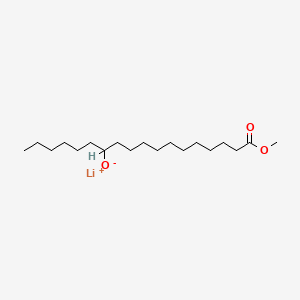
Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium methyl 12-oxidooctadecanoate is a chemical compound with the molecular formula C19H37LiO3. It is a lithium salt of a fatty acid derivative, specifically a methyl ester of 12-oxidooctadecanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium methyl 12-oxidooctadecanoate typically involves the reaction of 12-oxidooctadecanoic acid with lithium hydroxide in the presence of methanol. The reaction proceeds as follows:
Esterification: 12-oxidooctadecanoic acid is first esterified with methanol to form methyl 12-oxidooctadecanoate.
Lithiation: The methyl ester is then reacted with lithium hydroxide to form lithium methyl 12-oxidooctadecanoate.
The reaction conditions generally include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of lithium methyl 12-oxidooctadecanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium methyl 12-oxidooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The lithium ion can be substituted with other cations in certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with other metal salts can lead to the substitution of the lithium ion.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, and substituted metal salts .
Aplicaciones Científicas De Investigación
Lithium methyl 12-oxidooctadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug delivery.
Industry: It is used in the production of specialized lubricants and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of lithium methyl 12-oxidooctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lithium ion plays a crucial role in modulating the activity of these targets, leading to various biochemical effects. The compound can influence pathways related to lipid metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 12-oxooctadecanoate: A similar compound with a methyl ester group but without the lithium ion.
Lithium stearate: Another lithium salt of a fatty acid, commonly used in lubricants and greases.
Uniqueness
Lithium methyl 12-oxidooctadecanoate is unique due to its specific structure, which combines the properties of a fatty acid derivative with the reactivity of a lithium salt. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .
Propiedades
Número CAS |
53422-16-5 |
|---|---|
Fórmula molecular |
C19H37LiO3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
lithium;18-methoxy-18-oxooctadecan-7-olate |
InChI |
InChI=1S/C19H37O3.Li/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2;/h18H,3-17H2,1-2H3;/q-1;+1 |
Clave InChI |
SLYRBTOYHKVOCK-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


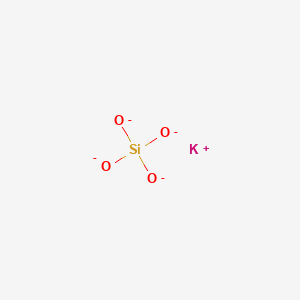
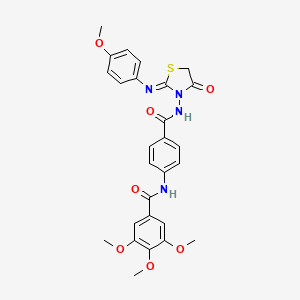
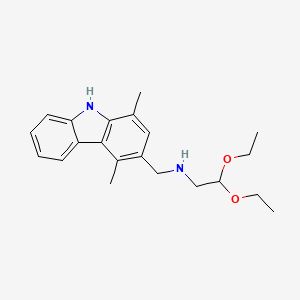
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
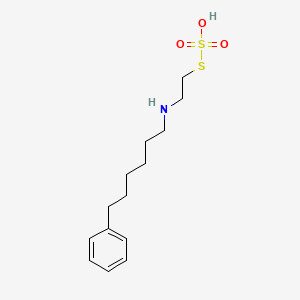
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
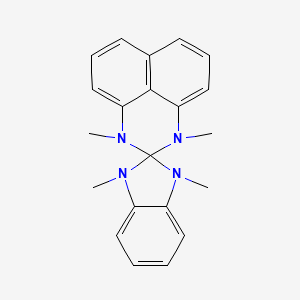
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
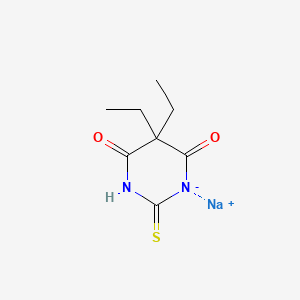
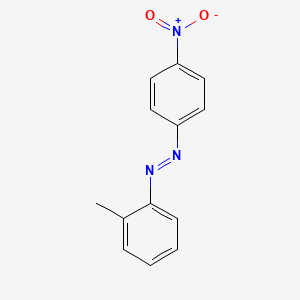
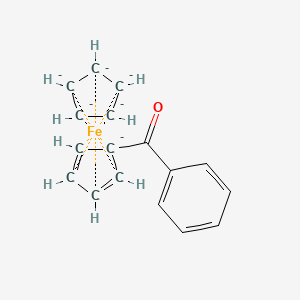

![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
